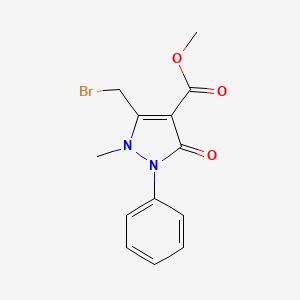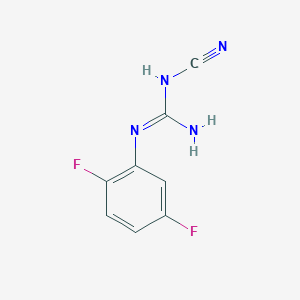
N,N-diethylstyrylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylstyrylamine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a styryl group attached to a diethylamine moiety. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylstyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in various amine derivatives.
Substitution: Leads to the formation of halogenated styrylamines.
Scientific Research Applications
N,N-diethylstyrylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Lacks the styryl group, making it less aromatic.
Styrene: Does not contain the diethylamine moiety, limiting its reactivity in certain reactions.
N,N-Dimethylstyrylamine: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical properties
Uniqueness
N,N-diethylstyrylamine’s unique combination of a styryl group and a diethylamine moiety gives it distinct aromatic and reactive properties. This makes it particularly useful in organic synthesis and industrial applications, where its specific reactivity can be leveraged .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N,N-diethyl-2-phenylethenamine |
InChI |
InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
DPLUMPJQXVYXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-](/img/structure/B8531231.png)






![tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate](/img/structure/B8531282.png)




![8-Amino-2,3,6-trimethylimidazo[1,2-a]pyridine](/img/structure/B8531317.png)
